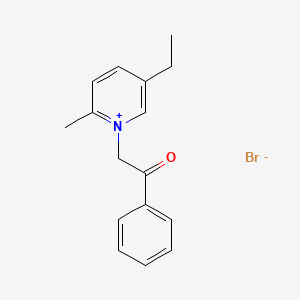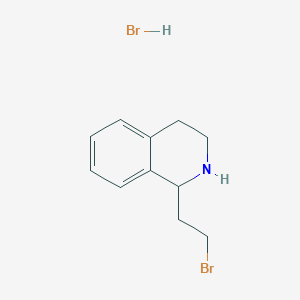
3-Acetyl-7-methoxy-4,5-dimethyl-2H-1-benzopyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetyl-7-methoxy-4,5-dimethyl-2H-1-benzopyran-2-one is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often found in natural products. This compound is characterized by its unique structure, which includes an acetyl group, a methoxy group, and two methyl groups attached to the benzopyran core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-7-methoxy-4,5-dimethyl-2H-1-benzopyran-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-methoxy-4,5-dimethyl-2H-1-benzopyran-2-one with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the acetylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
3-Acetyl-7-methoxy-4,5-dimethyl-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.
科学的研究の応用
3-Acetyl-7-methoxy-4,5-dimethyl-2H-1-benzopyran-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Acetyl-7-methoxy-4,5-dimethyl-2H-1-benzopyran-2-one involves its interaction with specific molecular targets. The acetyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity. The methoxy and methyl groups contribute to the compound’s overall hydrophobicity, affecting its bioavailability and distribution within biological systems.
類似化合物との比較
Similar Compounds
7-Methoxycoumarin: Similar in structure but lacks the acetyl and dimethyl groups.
Herniarin: Another benzopyran derivative with different substituents.
Methylumbelliferone: A coumarin derivative with a methoxy group at the 7-position.
Uniqueness
3-Acetyl-7-methoxy-4,5-dimethyl-2H-1-benzopyran-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the acetyl group enhances its reactivity, while the methoxy and dimethyl groups influence its solubility and interaction with biological targets.
特性
CAS番号 |
63326-86-3 |
|---|---|
分子式 |
C14H14O4 |
分子量 |
246.26 g/mol |
IUPAC名 |
3-acetyl-7-methoxy-4,5-dimethylchromen-2-one |
InChI |
InChI=1S/C14H14O4/c1-7-5-10(17-4)6-11-12(7)8(2)13(9(3)15)14(16)18-11/h5-6H,1-4H3 |
InChIキー |
UXIRNGAUZSDEQW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC2=C1C(=C(C(=O)O2)C(=O)C)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3',5,5'-Tetraamino[4,4'-bi-1lambda~6~,2,6-thiadiazine]-1,1,1',1'(2H,2'H)-tetrone](/img/structure/B14495777.png)

![Methyl {[2-(2-methylphenyl)-2-oxoethyl]sulfanyl}acetate](/img/structure/B14495779.png)
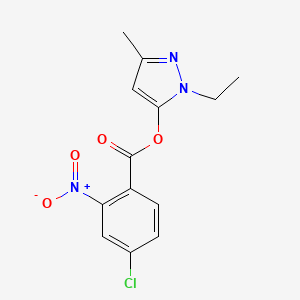
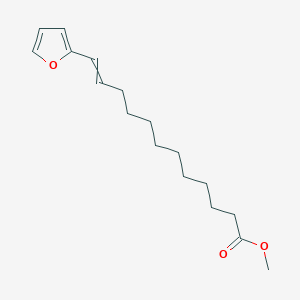
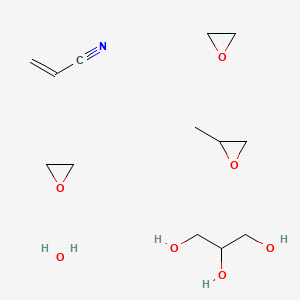


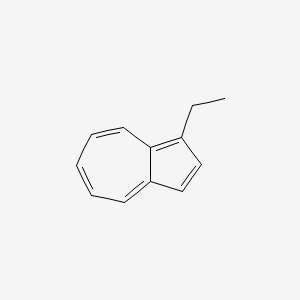
![Molybdenum(4+) tetrakis{2-methyl-3,5,6-tris(oxomethylidene)-4-[(2,4,6-trimethylphenyl)methyl]cyclohex-1-ene-1-carboxylate}](/img/structure/B14495816.png)
![2-Chloro-3-phenyl-1H-pyrimido[1,2-A]quinolin-1-one](/img/structure/B14495827.png)
![5-(Triphenylmethyl)bicyclo[2.2.1]hept-5-ene-2,2,3,3-tetracarbonitrile](/img/structure/B14495828.png)
